molecular formula C17H14Cl5N3O2S B15080260 2-phenoxy-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)acetamide

2-phenoxy-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)acetamide

Katalognummer: B15080260
Molekulargewicht: 501.6 g/mol
InChI-Schlüssel: OKIKGQIINQVVOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-PHENOXY-N(2,2,2-TRI-CL-1-(((2,5-DICHLOROANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE is a complex organic compound with the molecular formula C17H14Cl5N3O2S and a molecular weight of 501.649. This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a phenoxy group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENOXY-N(2,2,2-TRI-CL-1-(((2,5-DICHLOROANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE involves multiple steps, starting with the preparation of the phenoxy group and the incorporation of chlorine atoms. The reaction conditions typically include the use of solvents such as dichloromethane and reagents like thionyl chloride for chlorination. The final step involves the coupling of the phenoxy group with the dichloroanilino carbothioyl moiety under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound is not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This may include the use of industrial-grade solvents and reagents, as well as specialized equipment for maintaining reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

2-PHENOXY-N(2,2,2-TRI-CL-1-(((2,5-DICHLOROANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications .

Wissenschaftliche Forschungsanwendungen

2-PHENOXY-N(2,2,2-TRI-CL-1-(((2,5-DICHLOROANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

Wirkmechanismus

The mechanism of action of 2-PHENOXY-N(2,2,2-TRI-CL-1-(((2,5-DICHLOROANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Vergleich Mit ähnlichen Verbindungen

2-PHENOXY-N(2,2,2-TRI-CL-1-(((2,5-DICHLOROANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE can be compared with other similar compounds, such as:

    2-PHENOXY-N(2,2,2-TRICHLORO-1-(((2-HYDROXYANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE: Similar structure but with a hydroxy group instead of dichloroanilino.

    2-PHENOXY-N(2,2,2-TRICHLORO-1-(((2,5-DIMETHOXYANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE: Contains dimethoxyanilino instead of dichloroanilino.

    2-PHENOXY-N(2,2,2-TRICHLORO-1-(((3,4-DIMETHOXYANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE: Features dimethoxyanilino at different positions.

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.

Eigenschaften

Molekularformel

C17H14Cl5N3O2S

Molekulargewicht

501.6 g/mol

IUPAC-Name

2-phenoxy-N-[2,2,2-trichloro-1-[(2,5-dichlorophenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C17H14Cl5N3O2S/c18-10-6-7-12(19)13(8-10)23-16(28)25-15(17(20,21)22)24-14(26)9-27-11-4-2-1-3-5-11/h1-8,15H,9H2,(H,24,26)(H2,23,25,28)

InChI-Schlüssel

OKIKGQIINQVVOE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=CC(=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.